

A Technical Guide to (R)-DM4-SPDP: Supplier Information and Quality Control

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the procurement and quality control of **(R)-DM4-SPDP**, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines key supplier details, recommended quality control parameters, and detailed experimental methodologies to ensure the identity, purity, and stability of this maytansinoid-linker conjugate.

Introduction to (R)-DM4-SPDP

(R)-DM4-SPDP is a potent microtubule-disrupting agent, DM4, attached to a succinimidyl-4-(2-pyridyldithio)pentanoate (SPDP) linker. The SPDP linker contains an N-hydroxysuccinimide (NHS) ester for conjugation to lysine residues on a monoclonal antibody and a disulfide bond that can be cleaved intracellularly to release the cytotoxic DM4 payload. The precise quality control of this drug-linker is paramount to the safety and efficacy of the resulting ADC.

Supplier Information

Several chemical suppliers specialize in the provision of high-purity **(R)-DM4-SPDP** for research and drug development purposes. The following table summarizes key information for prominent suppliers. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) for detailed quality control data.



Supplier	Catalog Number	Purity Specification	Storage Conditions
BOC Sciences	BADC-00011	≥98%	Recommended conditions on CoA
MedChemExpress	HY-126493A	≥98%	Recommended conditions on CoA

Note: This information is based on publicly available data and is subject to change. Always consult the supplier's official documentation for the most current information.

Quality Control of (R)-DM4-SPDP

A robust quality control strategy for **(R)-DM4-SPDP** should encompass a range of analytical techniques to assess its identity, purity, and stability.

Key Quality Control Attributes

Attribute	Method	Purpose
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Confirms the chemical structure of the molecule.
Purity	HPLC/UPLC (UV detection)	Quantifies the percentage of the desired compound and detects impurities.
Residual Solvents	GC-MS	Identifies and quantifies any remaining solvents from the synthesis process.
Water Content	Karl Fischer Titration	Determines the amount of water present in the material.
Appearance	Visual Inspection	Assesses the physical state and color of the compound.

Experimental Protocols



The following are detailed methodologies for the key quality control experiments. These protocols are based on established methods for maytansinoid derivatives and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate **(R)-DM4-SPDP** from potential impurities.

Instrumentation and Columns:

- HPLC or UPLC system with a UV/Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)

Mobile Phases:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
20	10	90
25	10	90
26	70	30
30	70	30

Method Parameters:

• Flow Rate: 1.0 mL/min



• Column Temperature: 40°C

• Detection Wavelength: 254 nm

Injection Volume: 10 μL

Sample Preparation:

- Accurately weigh approximately 1 mg of (R)-DM4-SPDP.
- Dissolve in a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), to a final concentration of 1 mg/mL.
- Further dilute with the initial mobile phase composition (70% A / 30% B) to a working concentration of 0.1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of **(R)-DM4-SPDP**.

Instrumentation:

 LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap)

LC Conditions:

• Utilize the HPLC method described in section 4.1 or a similar method suitable for LC-MS.

MS Parameters (Example):

· Ionization Mode: Positive ESI

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120°C



Desolvation Temperature: 350°C

Mass Range: m/z 100-1500

Data Analysis:

• The expected monoisotopic mass of **(R)-DM4-SPDP** (C₄₅H₆₁ClN₄O₁₄S₂) is approximately 980.34 g/mol . Look for the corresponding [M+H]⁺ ion at m/z ~981.35.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the detailed chemical structure of **(R)-DM4-SPDP**.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve 5-10 mg of (R)-DM4-SPDP in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.

Data Acquisition (1H NMR):

- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16-64 (adjust for signal-to-noise)
- Relaxation Delay: 1-2 seconds

Data Acquisition (13C NMR):

- Pulse Program: Standard proton-decoupled experiment
- Number of Scans: 1024 or more (adjust for signal-to-noise)



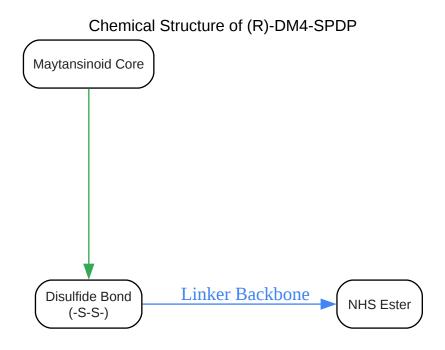
• Relaxation Delay: 2-5 seconds

Data Analysis:

 The acquired spectra should be compared with a reference spectrum or analyzed to ensure that all expected proton and carbon signals are present with the correct chemical shifts, multiplicities, and integrations.

Visualizations

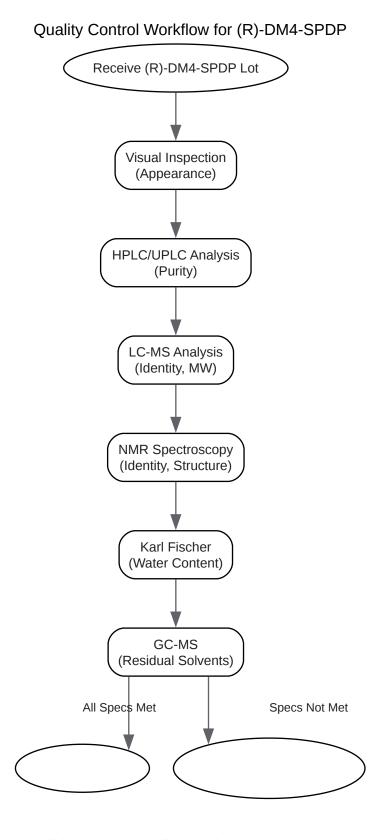
The following diagrams illustrate the structure and analytical workflows for (R)-DM4-SPDP.



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Caption: Structure of (R)-DM4-SPDP.





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Caption: Quality control workflow.







This guide provides a foundational framework for the procurement and quality assessment of **(R)-DM4-SPDP**. Adherence to rigorous quality control standards is essential for the successful development of safe and effective antibody-drug conjugates. Researchers should always refer to supplier-specific documentation and may need to further optimize the described analytical methods for their specific applications.

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